molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

Cat. No. B048838
CAS RN: 29278-69-1
M. Wt: 220.22 g/mol
InChI Key: WSQZNZLOZXSBHA-UHFFFAOYSA-N
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Description

“3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as butylene terephthalate and 1,4-Benzenedicarboxylic acid, 1,4-butanediyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H12O4/c13-11-9-3-5-10 (6-4-9)12 (14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 . The Canonical SMILES representation is C1CCOC (=O)C2=CC=C (C=C2)C (=O)OC1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.22 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 238 .

Scientific Research Applications

Biodegradable Polymer for Sustainable Packaging

Specific Scientific Field

Materials Science and Polymer Chemistry

Summary

Butylene terephthalate (PBT) can be modified to create a biodegradable copolymer known as poly(butylene terephthalate-co-ε-caprolactone) (PBTCL). This copolymer combines the desirable properties of both PBT and ε-caprolactone (PCL). Researchers have explored its potential as a sustainable alternative for plastic packaging.

Experimental Procedures

    Synthesis

    PBTCL is synthesized through polycondensation reactions involving butanediol (BDO), terephthalic acid (TPA), and ε-caprolactone (CL). The optimal conditions for synthesis include a polycondensation temperature (Tp) of 255 °C, a BDO/TPA molar ratio of 1.39, and a CL/TPA molar ratio of 1.48 .

Results

  • Biodegradability (Bd) : PBTCL exhibits targeted biodegradability, with a confirmed value of approximately 58.9% .
  • Melting Point (Tm) : The melting point of PBTCL is around 115 °C .
  • Tensile Strength (σ) : PBTCL has a tensile strength of approximately 17 MPa .
  • Tensile Elongation (ε) : The elongation at break for PBTCL is approximately 356% .

Biodegradable Films for Agricultural Applications

Specific Scientific Field

Agricultural Science and Crop Protection

Summary

PBTCL can be processed into thin films suitable for agricultural applications. These biodegradable films can serve as mulch films, soil covers, or seedling protectors. They provide an eco-friendly alternative to conventional plastic films.

Experimental Procedures

Results

These are just two examples, but PBTCL’s versatility extends to other fields such as automotive components, electrical parts, and more . Its biodegradability and tunable properties make it a promising material for sustainable applications. Researchers continue to explore its potential in various scientific contexts. 🌱🔬🌎

properties

IUPAC Name

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQZNZLOZXSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616630
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

CAS RN

29278-69-1
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

474 g of dimethyl terephthalate and 660 g of 1,4-butanediol were placed into a 2 liter round bottomed flack fitted with a condenser, vigreux distillation column, nitrogen inlet and mechanical stirrer. The reactor was placed inside an isomantle and slowly heated to a temperature of 160° C. At this point 248 mg of tetrabutyl titanate catalyst pre-mixed with a small amount of pure 1,4-butanediol was injected, whilst the reactor contents were being stirred. The reaction was allowed to continue for 1 hour at 200° C. Methanol vapor which is produced during the reaction, was removed via the vigreux distillation column and combined condenser. The composition of the product was 82% by weight of butylene terephthalate (as confirmed by NMR) and 18% by weight of 1,4-butanediol.
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two

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